Thiolation Efficiency on CCLP3 Protein: 2-Iminothiolane vs. SATA
In a head-to-head comparison for modifying the calmodulin component CCLP3 for hydrogel applications, 2-Iminothiolane (Traut's reagent) demonstrated a significantly higher thiolation yield compared to the alternative reagent SATA (N-succinimidyl S-acetylthioacetate) under optimized conditions [1]. Under anaerobic conditions, Traut's reagent achieved a 37.4% total potential modification of the 26 available sites on CCLP3, while SATA achieved only 19.1%. This nearly two-fold difference in modification efficiency is critical for applications requiring a high density of functional groups.
| Evidence Dimension | Protein thiolation efficiency (% of total potential modification sites) |
|---|---|
| Target Compound Data | 37.4% (anaerobic) / 11.7% (aerobic) |
| Comparator Or Baseline | SATA (N-succinimidyl S-acetylthioacetate): 19.1% (anaerobic) |
| Quantified Difference | 2-Iminothiolane yields 1.96× higher modification than SATA under anaerobic conditions |
| Conditions | Modification of CCLP3 protein (26 potential lysine sites); anaerobic environment; Ellman's reagent for quantification |
Why This Matters
Higher thiolation efficiency translates to fewer required equivalents of expensive protein or reagent and a more densely functionalized final product, impacting cost and performance in hydrogel and drug delivery systems.
- [1] Dulaney, S., & Taylor, B. (2022). Covalent Modification Of Recombinant Protein With Reactive Thiols. Honors Theses. 2554. Retrieved from https://egrove.olemiss.edu/hon_thesis/2554 View Source
